N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
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Overview
Description
“N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-2,4-difluorobenzamide” is a chemical compound with the molecular formula C18H14F2N2OS . It has an average mass of 344.378 Da and a monoisotopic mass of 344.079498 Da .
Synthesis Analysis
The synthesis and development of N-2,5-Dimethylphenylthioureido Acid Derivatives have been reported as scaffolds for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens .Molecular Structure Analysis
The molecular structure of “N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-2,4-difluorobenzamide” can be represented by the SMILES string: Cc1ccc (c (c1)c2csc (n2)NC (=O)c3ccc (cc3F)F)C .Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 505.73°C (Adapted Stein & Brown method), and a melting point of 215.28°C (Mean or Weighted MP) . It has a molar refractivity of 91.5±0.3 cm3, and a polar surface area of 70 Å2 . The compound has a logP of 5.12 .Scientific Research Applications
Pharmacokinetics and MetabolismUnderstanding the pharmacokinetics and metabolism of chemical compounds is crucial for determining their efficacy, safety, and potential therapeutic applications. For instance, the study on the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, illustrates the comprehensive analysis required to understand a compound's behavior in the human body, including absorption, distribution, metabolism, and excretion (ADME) processes (Renzulli et al., 2011). Such studies are fundamental for any chemical compound being considered for drug development, including "N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide."
Drug Efficacy and Safety
The assessment of drug efficacy and safety is another critical application of scientific research involving chemical compounds. For example, the comparison of amisulpride and haloperidol in treating acute exacerbations of schizophrenia provides insights into how different compounds affect therapeutic outcomes and side effects (Möller et al., 1997). Research in this area helps identify the most effective and safest drugs for various conditions, guiding clinical practice and drug development.
Chemosensitivity Testing
Chemosensitivity testing, such as the MTT assay, plays a vital role in evaluating the responsiveness of cancer cells to chemotherapy agents, enabling personalized treatment strategies. Studies like the one assessing the clinical usefulness of chemosensitivity testing for advanced colorectal cancer highlight the potential to tailor chemotherapy based on individual patient tumor responses, improving outcomes and minimizing unnecessary exposure to ineffective treatments (Kabeshima & Kubota, 2002).
Future Directions
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-4-27(24,25)16-9-7-15(8-10-16)19(23)22-20-21-18(12-26-20)17-11-13(2)5-6-14(17)3/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQNXKROANLFRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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